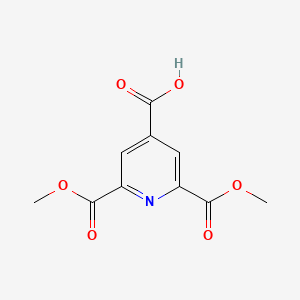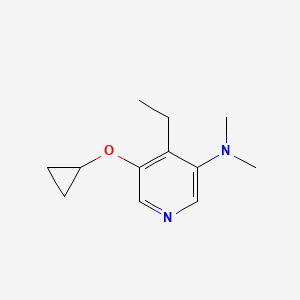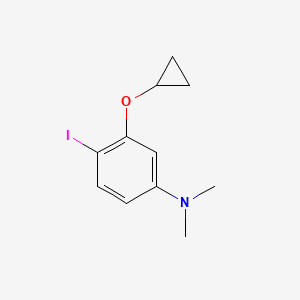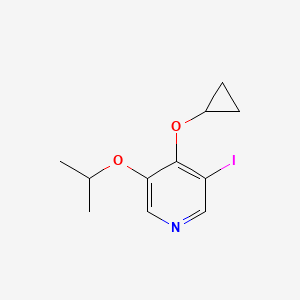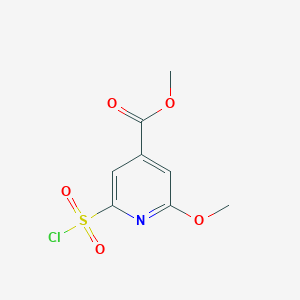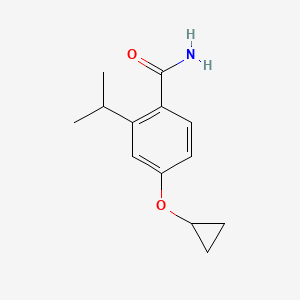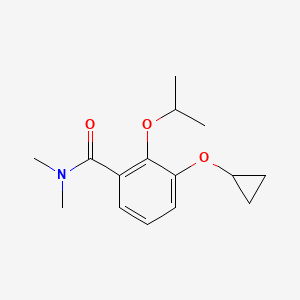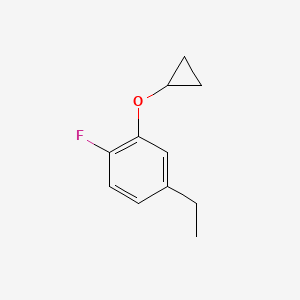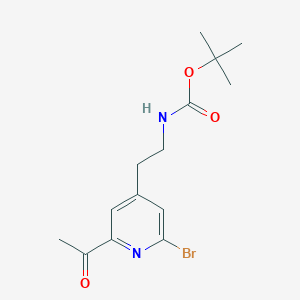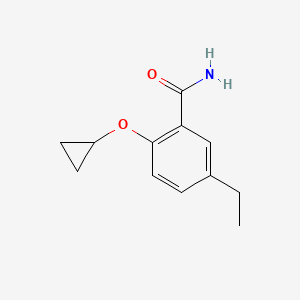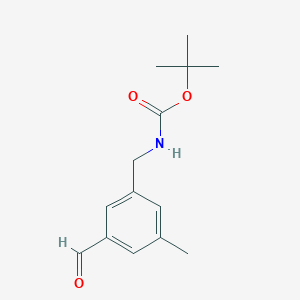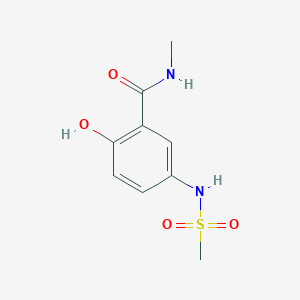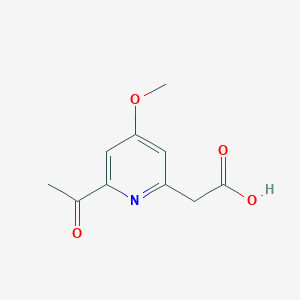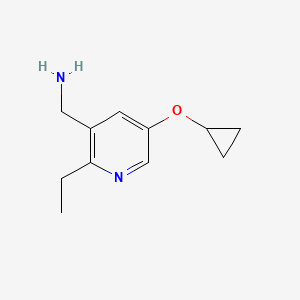
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and an ethyl group at the 2-position, along with a methanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The cyclopropoxy and ethyl groups are introduced at the 5- and 2-positions of the pyridine ring, respectively, through substitution reactions.
Attachment of the Methanamine Group: The methanamine group is attached to the 3-position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, reduced pyridine derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.
(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanamine: This compound has the cyclopropoxy and ethyl groups at different positions on the pyridine ring.
Uniqueness
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(5-cyclopropyloxy-2-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-11-8(6-12)5-10(7-13-11)14-9-3-4-9/h5,7,9H,2-4,6,12H2,1H3 |
Clave InChI |
TWUYEJZBTOMYFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)OC2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


